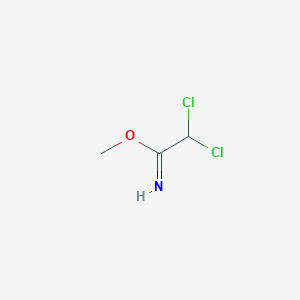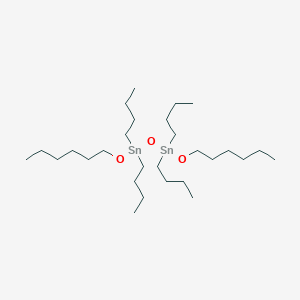![molecular formula C32H42O2Si2 B12550922 3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol CAS No. 190661-84-8](/img/structure/B12550922.png)
3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol: is a complex organic compound characterized by the presence of two tert-butyl(dimethyl)silyl groups attached to a binaphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which then reacts with the hydroxyl groups to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar protection strategies using tert-butyl(dimethyl)silyl chloride and appropriate bases and solvents. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry: In chemistry, 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol is used as a protecting group for hydroxyl functionalities. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of hydroxyl groups are required .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl groups protect hydroxyl functionalities from unwanted reactions during synthetic processes. The protection is achieved through the formation of stable silyl ethers, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
類似化合物との比較
tert-Butyldimethylsilyl chloride: Used as a silylation agent for protecting hydroxyl groups.
Trimethylsilyl chloride: Another silylation agent, but less stable compared to tert-butyldimethylsilyl chloride.
Triisopropylsilyl chloride: Provides steric hindrance and stability similar to tert-butyldimethylsilyl chloride.
Uniqueness: 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol is unique due to its binaphthalene core, which provides additional rigidity and potential for chiral applications. The presence of two tert-butyl(dimethyl)silyl groups enhances its stability and makes it a valuable compound for selective protection in complex organic syntheses.
特性
CAS番号 |
190661-84-8 |
|---|---|
分子式 |
C32H42O2Si2 |
分子量 |
514.8 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]-1-[3-[tert-butyl(dimethyl)silyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H42O2Si2/c1-31(2,3)35(7,8)25-19-21-15-11-13-17-23(21)27(29(25)33)28-24-18-14-12-16-22(24)20-26(30(28)34)36(9,10)32(4,5)6/h11-20,33-34H,1-10H3 |
InChIキー |
HJHCQOWIMGPCKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


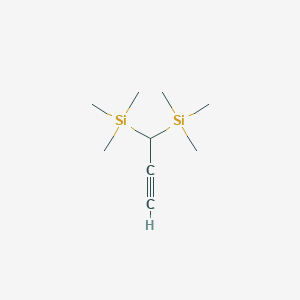
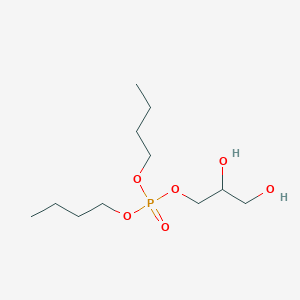
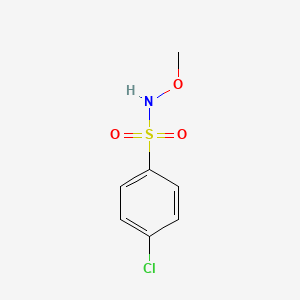
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
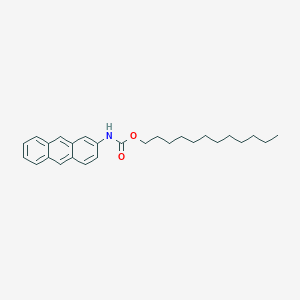
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
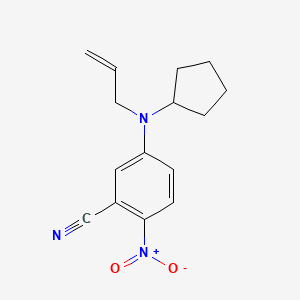
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
